Unveiling the Target of PF-06751979: A BACE1 Inhibitor for Alzheimer's Disease
Unveiling the Target of PF-06751979: A BACE1 Inhibitor for Alzheimer's Disease
Core Target: The primary therapeutic target of PF-06751979 is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) . This enzyme is a key aspartyl protease critically involved in the amyloidogenic pathway, a central process in the pathophysiology of Alzheimer's disease. PF-06751979 is a potent, brain-penetrant small molecule designed to selectively inhibit BACE1, thereby reducing the production of amyloid-β (Aβ) peptides that are believed to be instrumental in the cerebral degeneration observed in Alzheimer's patients.
Developed by Pfizer, PF-06751979 showed promise in early clinical development due to its high selectivity for BACE1 over the homologous BACE2 and other aspartyl proteases like Cathepsin D. This selectivity is a crucial feature, as chronic inhibition of BACE2 has been linked to undesirable side effects such as hypopigmentation. Although development was discontinued as part of a broader strategic shift by Pfizer away from neurology research, the data gathered on PF-06751979 provide a valuable case study in BACE1 inhibition.
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of PF-06751979 have been quantified through various biochemical and cellular assays. The data consistently demonstrate high potency against BACE1 with significant selectivity over related enzymes.
| Parameter | Assay Type | Target | IC50 (nM) | Selectivity Fold | Reference |
| Potency | Binding Assay | BACE1 | 7.3 | - | |
| Fluorescence Polarization (FP) | BACE1 | 26.9 | - | ||
| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | - | ||
| Selectivity | Binding Assay | BACE2 | 194 | 26.6-fold vs BACE1 | |
| Fluorescence Polarization (FP) | BACE2 | 238 | 6.4-fold vs BACE1 | ||
| Fluorescence Polarization (FP) | Cathepsin D | >67,250 | ~2500-fold vs BACE1 |
In Vivo Pharmacodynamic Effects
Preclinical and clinical studies confirmed that PF-06751979 effectively reduces the concentration of Aβ peptides in both cerebrospinal fluid (CSF) and plasma, demonstrating target engagement in vivo.
| Species | Study Type | Dose | Effect | Reference |
| Mouse | 5-day subchronic | 50 mg/kg/day (SC) | 77% inhibition of CSF Aβx-40 at 3h post-final dose | |
| 5-day subchronic | 50 mg/kg/day (SC) | 63% reduction of brain Aβ42 at 7-9h post-final dose | ||
| Human | Phase I (MAD) | 275 mg QD (14 days) | ~92% reduction in CSF Aβ1-40 | |
| Phase I (MAD) | 275 mg QD (14 days) | ~93% reduction in CSF Aβ1-42 |
Signaling Pathway and Mechanism of Action
PF-06751979 acts by inhibiting BACE1, the enzyme that initiates the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, the compound prevents the initial cleavage of APP, which is a prerequisite for the subsequent action of γ-secretase and the ultimate formation of Aβ peptides.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard industry practices for characterizing BACE1 inhibitors.
BACE1 Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate labeled with a FRET pair.
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Principle: A peptide substrate contains a fluorescent donor and a quencher. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence proportional to enzyme activity.
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Materials:
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Recombinant human BACE1 enzyme
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BACE1 FRET peptide substrate
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BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
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PF-06751979 (or other test compounds) dissolved in DMSO
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96-well black microplate
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Procedure:
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Reagent Preparation: Prepare serial dilutions of PF-06751979 in assay buffer. Dilute the BACE1 enzyme and FRET substrate to their working concentrations in cold assay buffer.
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Assay Plate Setup:
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Test Wells: Add assay buffer, diluted PF-06751979.
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Positive Control (100% activity): Add assay buffer and DMSO (vehicle).
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Negative Control (0% activity): Add assay buffer, DMSO, and a known potent BACE1 inhibitor or no enzyme.
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Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the negative control (if no enzyme is used).
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Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
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Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 320/405 nm or 350/490 nm).
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Data Analysis:
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Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
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Normalize the data by subtracting the rate of the negative control from all other rates.
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Calculate the percent inhibition for each concentration of PF-06751979 relative to the positive control.
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Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cellular sAPPβ Production Assay
This assay measures the ability of PF-06751979 to inhibit BACE1 activity within a cellular context by quantifying the amount of secreted sAPPβ, a direct product of BACE1 cleavage of APP.
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Principle: Human neuroglioma (H4) cells, which endogenously express APP, are treated with the inhibitor. The amount of sAPPβ released into the cell culture medium is then measured, typically by a sandwich ELISA.
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Materials:
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H4 human neuroglioma cell line (ATCC HTB-148).
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Complete growth medium (e.g., DMEM with 10% FBS).
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PF-06751979 dissolved in DMSO.
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Human sAPPβ-w ELISA kit.
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Procedure:
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Cell Culture: Culture H4 cells in flasks until they reach ~80-90% confluency.
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Cell Plating: Seed the H4 cells into 96-well plates and allow them to adhere overnight.
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Compound Treatment: Replace the medium with fresh medium containing serial dilutions of PF-06751979 or vehicle (DMSO) control.
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Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
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Sample Collection: Carefully collect the conditioned medium from each well.
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sAPPβ Quantification: Analyze the levels of sAPPβ in the conditioned medium using a specific human sAPPβ ELISA kit according to the manufacturer's instructions.
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Data Analysis:
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Generate a standard curve using the recombinant sAPPβ standards provided in the ELISA kit.
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Calculate the concentration of sAPPβ in each sample from the standard curve.
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Calculate the percent inhibition of sAPPβ production for each concentration of PF-06751979 relative to the vehicle control.
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Determine the IC50 value by plotting percent inhibition against log concentration.
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In Vivo Measurement of Aβ in Mouse Cerebrospinal Fluid (CSF)
This protocol describes the procedure for collecting CSF from anesthetized mice and measuring Aβ levels to assess the in vivo efficacy of PF-06751979.
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Principle: Mice are administered the compound, and CSF is collected at specific time points. The levels of Aβ40 and Aβ42 are quantified by ELISA to determine the extent of BACE1 inhibition in the central nervous system.
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Materials:
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Test mice (e.g., wild-type or transgenic Alzheimer's model mice).
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PF-06751979 formulated for subcutaneous or oral administration.
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Anesthetics (e.g., ketamine/xylazine).
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Glass capillaries for CSF collection.
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Protein low-binding collection tubes.
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Human/Rat Aβ ELISA kits.
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Procedure:
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Dosing: Administer PF-06751979 to mice at the desired dose(s) and route.
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Anesthesia: At the designated time point post-dosing, anesthetize the mouse.
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CSF Collection: Position the anesthetized mouse in a stereotaxic frame. Expose the cisterna magna by making a small incision. Carefully puncture the dura mater with a fine glass capillary and allow the CSF to flow into the capillary via capillary action.
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Sample Processing: Transfer the CSF (~10-15 µL) into a low-binding tube. Immediately centrifuge the sample (e.g., 13,000 g for 30 seconds) to pellet any contaminating cells, and store the supernatant at -80°C until analysis.
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Aβ Quantification: Thaw the CSF samples on ice. Measure the concentrations of Aβ40 and Aβ42 using specific ELISA kits following the manufacturer's protocol. Samples may require dilution in the provided assay buffer.
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Data Analysis:
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Calculate the Aβ concentrations in the CSF from the ELISA standard curve.
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Compare the Aβ levels in the treated groups to the vehicle-treated control group to determine the percent reduction in CSF Aβ.
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Experimental and Drug Discovery Workflow
The identification and characterization of a BACE1 inhibitor
